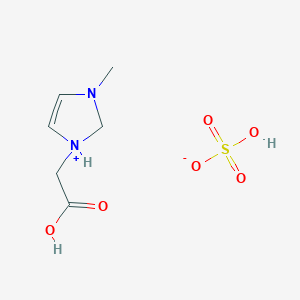
1-(Carboxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium hydrogen sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Carboxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium hydrogen sulfate is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a carboxymethyl group attached to a dihydroimidazolium ring, which is further stabilized by a hydrogen sulfate counterion. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject of study in both academic and industrial research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Carboxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium hydrogen sulfate typically involves the reaction of 3-methyl-2,3-dihydro-1H-imidazole with chloroacetic acid under basic conditions to introduce the carboxymethyl group. The resulting intermediate is then treated with sulfuric acid to form the hydrogen sulfate salt. The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve scalability. The use of automated systems for monitoring and adjusting reaction parameters can enhance the efficiency and safety of the production process. Additionally, purification techniques such as crystallization or chromatography may be employed to isolate the final product.
化学反应分析
Types of Reactions
1-(Carboxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium hydrogen sulfate can undergo various chemical reactions, including:
Oxidation: The carboxymethyl group can be oxidized to form corresponding carboxylate derivatives.
Reduction: The imidazolium ring can be reduced under specific conditions to yield dihydroimidazole derivatives.
Substitution: The hydrogen sulfate counterion can be replaced with other anions through ion-exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Ion-exchange resins or aqueous solutions of alternative anions can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylate derivatives, dihydroimidazole derivatives, and various substituted imidazolium salts, depending on the specific reaction conditions and reagents used.
科学研究应用
1-(Carboxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium hydrogen sulfate has found applications in several scientific research areas:
Chemistry: It is used as a catalyst in organic synthesis and as a reagent in various chemical transformations.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug delivery systems and as an antimicrobial agent.
Industry: It is utilized in the production of specialty chemicals and as an additive in various industrial processes.
作用机制
The mechanism by which 1-(Carboxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium hydrogen sulfate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The carboxymethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the imidazolium ring can engage in π-π stacking and other non-covalent interactions. These interactions can modulate the activity of target molecules and pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
- 1-(Carboxymethyl)-2,3-dihydro-1H-imidazol-1-ium chloride
- 1-(Carboxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium nitrate
- 1-(Carboxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium phosphate
Uniqueness
Compared to similar compounds, 1-(Carboxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium hydrogen sulfate exhibits unique properties due to the presence of the hydrogen sulfate counterion. This counterion can influence the compound’s solubility, stability, and reactivity, making it particularly suitable for specific applications where these properties are advantageous.
属性
CAS 编号 |
879270-11-8 |
|---|---|
分子式 |
C6H12N2O6S |
分子量 |
240.24 g/mol |
IUPAC 名称 |
hydrogen sulfate;2-(3-methyl-1,2-dihydroimidazol-1-ium-1-yl)acetic acid |
InChI |
InChI=1S/C6H10N2O2.H2O4S/c1-7-2-3-8(5-7)4-6(9)10;1-5(2,3)4/h2-3H,4-5H2,1H3,(H,9,10);(H2,1,2,3,4) |
InChI 键 |
WMRZUOUHCDNJCL-UHFFFAOYSA-N |
规范 SMILES |
CN1C[NH+](C=C1)CC(=O)O.OS(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


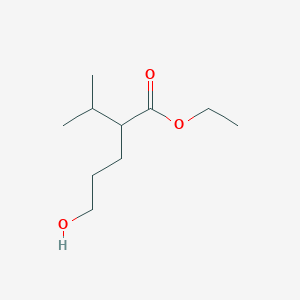
![Cyclohexanecarboxamide, N-[(1R)-1-[5-[5-chloro-3-fluoro-2-(2-methyl-2H-tetrazol-5-yl)phenyl]-3-fluoro-2-pyridinyl]ethyl]-4,4-difluoro-1-hydroxy-](/img/structure/B12607520.png)
![{4-[(4-Benzoylphenyl)methyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone](/img/structure/B12607525.png)
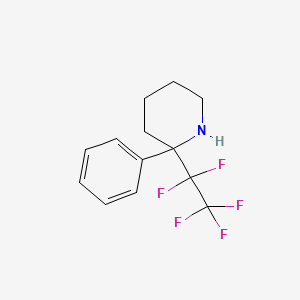
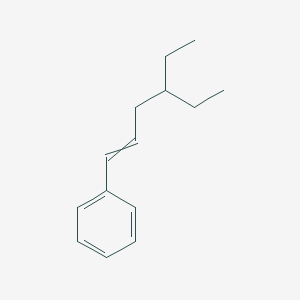
![N-Dodecyl-N'-[6-(heptan-3-yl)-4-oxo-1,4-dihydropyrimidin-2-yl]urea](/img/structure/B12607536.png)
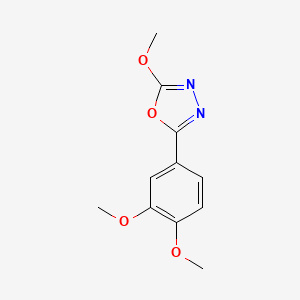
![3-Fluoro-6-[4-(trifluoromethyl)phenyl]pyridine-2-carbonitrile](/img/structure/B12607545.png)

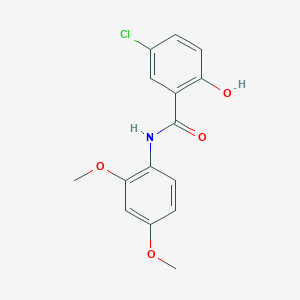
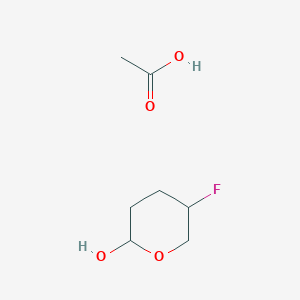
![1-Bromo-3-iodo-2-[(2-phenylbut-2-en-1-yl)oxy]benzene](/img/structure/B12607566.png)
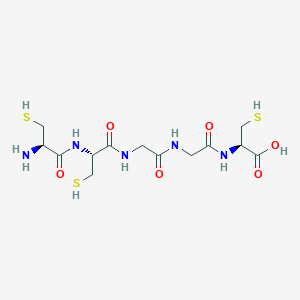
![2-(Chloromethyl)-6-[4-(trifluoromethyl)phenyl]pyridine;hydrochloride](/img/structure/B12607582.png)
